Borane, bromobis[(1-methylethyl)thio]-
Description
Borane, bromobis[(1-methylethyl)thio]- (chemical formula: [(i-PrS)₂BBr]) is a halogenated borane complex featuring two isopropylthio (S-iPr) ligands and a bromine atom bonded to a central boron atom. This compound belongs to the class of organoboranes with sulfur-based ligands, which are notable for their Lewis acidity and utility in organic synthesis. The isopropylthio groups contribute steric bulk and moderate electron-donating properties, while the bromine atom enhances electrophilicity, making the compound reactive in substitution and cross-coupling reactions.
Properties
CAS No. |
89449-88-7 |
|---|---|
Molecular Formula |
C6H14BBrS2 |
Molecular Weight |
241.0 g/mol |
IUPAC Name |
bromo-bis(propan-2-ylsulfanyl)borane |
InChI |
InChI=1S/C6H14BBrS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 |
InChI Key |
KCFFTSWGWDWIRF-UHFFFAOYSA-N |
Canonical SMILES |
B(SC(C)C)(SC(C)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of borane, bromobis[(1-methylethyl)thio]- typically involves the reaction of borane with bromine and 1-methylethylthiol. The reaction conditions often require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
Borane, bromobis[(1-methylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced to form simpler boron hydrides.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Borane, bromobis[(1-methylethyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which borane, bromobis[(1-methylethyl)thio]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Borane Compounds
Substituent Effects on Reactivity and Stability
Bromobis(dimethylamino)borane ([(CH₃)₂N]₂BBr)
- Structure: Replaces sulfur ligands with dimethylamino (NMe₂) groups.
- Properties :
Borane Dimethyl Sulfide Complex (BMS, (CH₃)₂S·BH₃)
- Structure : Neutral borane adduct with dimethyl sulfide (SMe₂).
- Properties :
Boranephosphonate DNA Analogs (e.g., Compound 24a/b in )
Halogen-Substituted Boranes
Borane, Compound with Morpholine (C₄H₈ON·BH₃)
- Structure: Borane adduct with morpholine (O- and N-donor).
- Properties :
Bromobis(isopropyl)aminoboryl Compounds ()
- Structure: Features boron bonded to bromine, amino, and silyl groups.
- Properties: Synthesized via halogenation of aminoboranes (e.g., bromine addition to methylidene bis(isopropyl)aminoborane). Limited recent data; historical reports suggest niche applications in organometallic frameworks .
Comparative Data Table
Stability and Handling
While [(i-PrS)₂BBr] is less moisture-sensitive than BMS, it requires inert storage due to air sensitivity. In contrast, boranephosphonate DNA (compound 24a/b) exhibits exceptional stability in aqueous environments, enabling biomedical applications .
Emerging Trends
For example, tungsten- or molybdenum-phosphonate derivatives (compound 27 in ) demonstrate utility in DNA-based nanostructures, suggesting analogous applications for sulfur-borane systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
